molecular formula C19H18N2O4 B2915062 11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 903452-83-5

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2915062
CAS No.: 903452-83-5
M. Wt: 338.363
InChI Key: BSKHPQYOXPNHRS-UHFFFAOYSA-N
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Description

This compound belongs to the 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one family, characterized by a rigid tricyclic core fused with a benzodioxole-carbonyl substituent. Its IUPAC name reflects the unique arrangement of two nitrogen atoms (positions 7 and 11) and a ketone group (position 6).

Key structural features:

  • Core: Tricyclic system with a diazatricyclo framework.
  • Substituents: 2H-1,3-benzodioxole-5-carbonyl group at position 11.
  • Molecular formula: C₁₉H₁₄N₂O₄ (derived from analogs in ).

Properties

IUPAC Name

11-(1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-3-1-2-15-14-6-12(9-21(15)18)8-20(10-14)19(23)13-4-5-16-17(7-13)25-11-24-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHPQYOXPNHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Construction of the Diazatricyclic Core: The diazatricyclic core is often constructed through a series of cyclization reactions involving amines and suitable dienophiles.

    Coupling of the Benzodioxole and Diazatricyclic Units: The final step involves coupling the benzodioxole moiety with the diazatricyclic core using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The diazatricyclic core may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: 7,11-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4-Dien-6-One Derivatives

The tricyclic diazatricyclo core is conserved across analogs, but substituent variations significantly alter pharmacological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 11 Molecular Weight (g/mol) Key Observed Activity
11-(2H-1,3-Benzodioxole-5-carbonyl) derivative (Target Compound) 2H-1,3-Benzodioxole-5-carbonyl 334.33 Not explicitly reported in evidence; inferred from analogs.
(1R,9R)-5-Cyclohexyl-11-(propylsulfonyl) derivative (CHEBI:189401) Propylsulfonyl 386.17 Found in S. polyanthum extracts; chemoresistance modulation.
11-Acetyl-6-oxo derivative (Acetylcytisine) Acetyl 244.28 Natural product from Genista tinctoria; potential neuroactivity.
(1R,9R)-11-(Cyclohexylcarbonyl)-5-(2-methylphenyl) derivative Cyclohexylcarbonyl 397.45 High expression in ascites-linked chemoresistance.
3-Cyclohexyl-N-(4-sulfonylphenyl)propenamide (Compound 7) 4-Sulfonylphenylpropenamide 522.61 SARS-CoV-2 spike protein inhibition (in silico).

Pharmacological and Physicochemical Differences

Bioactivity
  • Target Compound : Benzodioxole-carbonyl may enhance lipophilicity and CNS penetration, though direct activity data are absent in the evidence.
  • Compound 7 (SARS-CoV-2 inhibitor) : The sulfonylphenylpropenamide group enables hydrogen bonding with viral spike protein residues (e.g., ACE2 interface), as shown in docking studies .
  • CHEBI:189401 : Propylsulfonyl group correlates with chemoresistance modulation in ovarian cancer, possibly via efflux pump interactions .
  • Acetylcytisine : Acetyl group likely facilitates binding to nicotinic acetylcholine receptors, given structural similarity to cytisine .
Pharmacokinetics
  • Lipophilicity : Benzodioxole-carbonyl (LogP ~2.5) vs. sulfonyl (LogP ~1.2) impacts membrane permeability.
  • Solubility : Acetylcytisine (high aqueous solubility due to polar acetyl) vs. cyclohexylcarbonyl derivatives (low solubility) .

Table 2: Key Studies on Analogs

Compound Name Study Type Findings Reference
Compound 7 Molecular Docking Binds to SARS-CoV-2 spike RBD-ACE2 interface (ΔG = -9.2 kcal/mol).
CHEBI:189401 Phytochemical Present in maceration extracts; linked to platinum chemoresistance.
(1R,9R)-Cyclohexylcarbonyl Transcriptomics High expression in ascites-associated ovarian cancer (heatmap analysis).
Acetylcytisine Natural Product Structural analog of cytisine; potential nicotinic receptor modulation.

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